molecular formula C19H18N2O2 B211727 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine CAS No. 132213-65-1

3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine

Cat. No.: B211727
CAS No.: 132213-65-1
M. Wt: 306.4 g/mol
InChI Key: HDGSSKSUEFFBRK-UHFFFAOYSA-N
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Description

Contextualization of 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine within Substituted Pyrazine (B50134) Chemical Space

This compound is a distinct molecule situated within the broad and diverse chemical space of substituted pyrazines. Its structure is characterized by a central pyrazine core adorned with two benzyl (B1604629) groups at the 3 and 6 positions, a hydroxyl group at the 2 position, and a methoxy (B1213986) group at the 5 position. nih.govresearchgate.net This specific arrangement of functional groups, including both electron-donating (methoxy) and bulky, aromatic substituents (benzyl), imparts a unique set of physicochemical properties that distinguish it from simpler alkyl or halogenated pyrazines.

The presence of both a hydroxyl and a methoxy group places it within the category of oxygenated pyrazines, a class known for its interesting electronic properties and potential for hydrogen bonding. Furthermore, the dibenzyl substitution contributes significantly to the molecule's lipophilicity and potential for pi-stacking interactions, which can be crucial for its behavior in biological systems.

Interestingly, this compound exists in tautomeric equilibrium with its pyrazinone form, 3,6-dibenzyl-5-methoxy-1,2-dihydropyrazin-2-one . This tautomerism is a key chemical feature that influences its reactivity and potential interactions.

Academic Significance of Pyrazine Core Structures in Chemical Biology and Organic Synthesis

The pyrazine core is a privileged scaffold in both chemical biology and organic synthesis due to its inherent chemical and physical properties. nih.gov Pyrazines are found in a variety of natural products, including flavor and aroma compounds in foods and signaling molecules in insects. up.ac.za In medicinal chemistry, the pyrazine ring is a bioisostere of other aromatic systems and is a key component in a number of approved drugs. nih.gov

From a synthetic standpoint, the pyrazine ring offers multiple sites for functionalization, allowing for the creation of diverse molecular architectures. beilstein-journals.org The nitrogen atoms in the ring can be quaternized or oxidized, and the carbon atoms can participate in various coupling reactions, making pyrazines versatile building blocks for more complex molecules. beilstein-journals.org The development of efficient synthetic routes to substituted pyrazines remains an active area of research, with methods ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. beilstein-journals.orgresearchgate.netnih.gov

Historical Development and Contemporary Research Trends in Hydroxylated and Methoxylated Pyrazine Derivatives

The study of hydroxylated pyrazines, or pyrazinones, has a long history, with early research focusing on their synthesis and tautomeric behavior. beilstein-journals.org These compounds have been recognized for their potential as key intermediates in the synthesis of more complex heterocyclic systems. researchgate.netnih.gov The introduction of a hydroxyl group significantly influences the electronic nature of the pyrazine ring, often enhancing its biological activity.

Methoxylated pyrazines are well-known in the flavor and fragrance industry for their potent and distinctive aromas, often described as nutty, roasted, or vegetative. up.ac.za Their natural occurrence in various foodstuffs has driven research into their biosynthesis and chemical synthesis. In recent years, there has been a growing interest in the biological activities of methoxylated pyrazines beyond their sensory properties, with studies exploring their potential as signaling molecules and therapeutic agents.

Contemporary research trends focus on the synthesis of multifunctional pyrazines that incorporate both hydroxyl and methoxy groups, along with other substituents, to fine-tune their properties for specific applications in materials science and medicinal chemistry. The exploration of pyrazine derivatives from natural sources, particularly from fungi and bacteria, continues to be a fruitful area for discovering novel chemical structures with unique biological activities. researchgate.netup.ac.za

Research Scope and Objectives Pertaining to this compound Investigations

Investigations into this compound have primarily revolved around its isolation from natural sources and the characterization of its fundamental properties. A key research finding is its isolation from the mushroom Albatrellus confluens. nih.govnih.govbenthamdirect.com One study highlighted its ability to promote melanin (B1238610) synthesis in B16 melanoma cells. nih.gov

The primary objectives of research on this compound include:

Isolation and Structural Elucidation: The initial discovery and detailed characterization of its chemical structure.

Synthetic Methodologies: The development of efficient and scalable synthetic routes to access this molecule and its analogs for further study.

Chemical Properties: A thorough understanding of its chemical reactivity, stability, and tautomeric equilibrium.

Biological Activity Screening: The exploration of its potential bioactivities, prompted by its natural origin and unique structure.

A closely related compound, emeheterone, has been identified as this compound 4-oxide, the N-oxide of the titular compound. This discovery adds another layer to the research scope, suggesting potential biosynthetic pathways and further chemical derivatization possibilities.

Compound Properties

PropertyData
Molecular Formula C₁₉H₁₈N₂O₂
Molecular Weight 306.36 g/mol
CAS Number 132213-65-1
IUPAC Name This compound
Tautomeric Form 3,6-dibenzyl-5-methoxy-1,2-dihydropyrazin-2-one
Known Natural Source Albatrellus confluens nih.govnih.govbenthamdirect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibenzyl-5-methoxy-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGSSKSUEFFBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)C(=N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238175
Record name 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine
Source Human Metabolome Database (HMDB)
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CAS No.

132213-65-1
Record name 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone
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Record name 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone
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Record name 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone
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Record name 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

159 - 161 °C
Record name 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemoenzymatic Approaches for 3,6 Dibenzyl 2 Hydroxy 5 Methoxypyrazine and Analogues

Established Synthetic Pathways to 2-Hydroxypyrazine (B42338) Core Structures

The construction of the 2-hydroxypyrazine core is a fundamental step in the synthesis of a wide array of derivatives. Over the years, several synthetic strategies have been developed, with cyclocondensation reactions and the functionalization of pre-formed pyrazine (B50134) rings being the most prominent.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrazines. These reactions typically involve the formation of the pyrazine ring from acyclic precursors in a single step. One of the most notable methods for the synthesis of 2-hydroxypyrazines is the Reuben G. Jones synthesis, first reported in 1949. beilstein-journals.orgresearchgate.netnih.gov This method involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base, typically at low temperatures. beilstein-journals.orgresearchgate.netnih.gov

The reaction provides a direct route to 3,5- and 3,6-disubstituted 2-hydroxypyrazines. beilstein-journals.org A fascinating aspect of this reaction, particularly when starting with α-ketoaldehydes, is that the 3,5-disubstituted isomer is often the major product, a regioselectivity that can be counterintuitive. beilstein-journals.org The reaction conditions, such as the choice of base and the rate of its addition, can significantly influence the yield and regioselectivity of the products. beilstein-journals.org

Reactant 1 Reactant 2 Product(s) Key Features
1,2-Dicarbonyl (e.g., glyoxal, benzil)α-Aminoamide2-Hydroxypyrazine derivativesBase-mediated condensation; provides direct access to the core structure.
α-Diketone1,2-DiaminoalkaneDihydropyrazine (intermediate)Subsequent oxidation is required to form the aromatic pyrazine ring.

Another classical approach involves the condensation of α-diketones with 1,2-diaminoalkanes, which initially forms a dihydropyrazine intermediate. This intermediate is then oxidized to the corresponding pyrazine. This method is versatile and allows for the introduction of various substituents on the pyrazine ring based on the choice of the starting diketone and diamine.

An alternative to de novo ring synthesis is the modification of a pre-existing pyrazine ring. This approach is particularly useful for introducing specific functional groups at desired positions. Pyrazines are electron-deficient heterocycles, which influences their reactivity. Electrophilic substitution reactions are generally difficult due to the deactivating effect of the nitrogen atoms. However, nucleophilic substitution reactions, particularly on halopyrazines, are a common and effective strategy for introducing a variety of substituents.

Furthermore, modern catalytic methods have significantly expanded the toolbox for pyrazine functionalization. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds on the pyrazine nucleus.

Targeted Synthesis of 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine and its Direct Precursors

The synthesis of the specifically substituted target molecule, this compound, requires a strategy that allows for the precise placement of the benzyl (B1604629) and methoxy (B1213986) groups.

The use of dicarbonitrile intermediates, such as diaminomaleonitrile (DAMN), offers a versatile entry point to highly functionalized pyrazines. The reaction of DAMN with α-dicarbonyl compounds can lead to the formation of pyrazine-2,3-dicarbonitriles. While not a direct route to 2-hydroxypyrazines, the nitrile groups can be subsequently hydrolyzed to carboxylic acids or other functional groups, providing a handle for further transformations. For instance, the reaction of furan-2,3-diones with diaminomaleonitrile has been shown to produce pyrazine-2,3-dicarbonitrile derivatives.

The introduction of benzyl groups in the 3 and 6 positions of the pyrazine ring can be achieved by starting with appropriately substituted precursors. In the context of a cyclocondensation approach analogous to the Jones synthesis, this would involve the use of an α-aminoamide derived from a benzyl-substituted amino acid, such as phenylalanine amide, and a 1,2-dicarbonyl compound that also contains a benzyl group.

For instance, the condensation of phenylpyruvaldehyde (a 1,2-dicarbonyl with a benzyl group) with phenylalanine amide would be a plausible route to a dibenzyl-substituted 2-hydroxypyrazine core. The regiochemical outcome of such a reaction would need to be carefully controlled.

Starting Material 1 Starting Material 2 Potential Product Core
PhenylpyruvaldehydePhenylalanine amide3,6-Dibenzyl-2-hydroxypyrazine
BenzilGlycine amide3,5-Diphenyl-2-hydroxypyrazine

Novel Synthetic Transformations and Catalytic Strategies for Pyrazine Functionalization

Recent advances in organic synthesis have introduced novel methods for the functionalization of pyrazines, moving beyond classical approaches. These modern techniques offer greater efficiency, selectivity, and functional group tolerance.

Transition metal catalysis has proven to be a powerful tool for the C-H functionalization of pyrazines. This allows for the direct introduction of new substituents onto the pyrazine ring without the need for pre-functionalization (e.g., halogenation). For example, iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron reagents has been successfully applied to the synthesis of arylated pyrazines.

Furthermore, chemoenzymatic approaches are emerging as a green and highly selective alternative for the synthesis and modification of pyrazine derivatives. Enzymes such as transaminases and lipases can be employed to perform specific transformations under mild reaction conditions.

Transaminases (ATAs) have been used for the biocatalytic synthesis of substituted pyrazines. nih.gov They can mediate the key amination of α-diketone precursors to form α-amino ketones, which can then undergo oxidative dimerization to yield pyrazines. nih.gov This enzymatic approach offers high selectivity and avoids the use of harsh reagents.

Lipases are another class of enzymes with significant potential in pyrazine chemistry. nih.gov They can be used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a continuous-flow system, providing a greener and more efficient route. nih.gov Lipase-catalyzed esterification is a well-established method for producing various esters under mild conditions. researchgate.net

These novel catalytic and biocatalytic methods hold great promise for the efficient and sustainable synthesis of complex pyrazine derivatives like this compound.

Transition Metal-Catalyzed Coupling Reactions for Substituted Pyrazines

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of substituted pyrazines. These reactions offer a high degree of control over the regioselectivity and allow for the introduction of a wide range of functional groups onto the pyrazine core.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are commonly employed to introduce aryl, vinyl, and alkynyl substituents to a pre-functionalized pyrazine ring, typically a halopyrazine. For the synthesis of a molecule like this compound, a strategy could involve the use of a dihalopyrazine precursor, which can then undergo sequential or simultaneous cross-coupling reactions with a benzyl organometallic reagent.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative, often providing complementary reactivity to palladium-based systems. Iron-catalyzed reactions are gaining attention as a more sustainable and cost-effective option. The general mechanism for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalyst System Coupling Partners Product Type Key Features
Pd(PPh₃)₄ / BaseAryl/Vinyl/Alkynyl Boronic Acids/EstersAryl/Vinyl/Alkynyl PyrazinesMild reaction conditions, high functional group tolerance.
NiCl₂(dppp)Grignard Reagents, Organozinc ReagentsAlkyl/Aryl PyrazinesEffective for C(sp³)-C(sp²) coupling.
Mn-based pincer complexes2-Amino Alcohols2,5-Disubstituted PyrazinesDehydrogenative self-coupling, atom-economical.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and needs to be optimized for each specific substrate.

Green Chemistry Approaches and Solvent-Free Methodologies in Pyrazine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of renewable starting materials, atom economy, and the avoidance of hazardous solvents, are increasingly being applied to the synthesis of pyrazines.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are a key strategy in green chemistry as they reduce waste and simplify workup procedures. For instance, a one-pot method for the synthesis of pyrazine derivatives involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol catalyzed by potassium tert-butoxide at room temperature. This approach avoids the need for harsh reaction conditions and toxic catalysts.

Solvent-free or solid-state reactions are another important aspect of green pyrazine synthesis. These methods can lead to higher yields, shorter reaction times, and easier product isolation. The use of microwave irradiation and ultrasonication can also accelerate reaction rates and improve efficiency in a more environmentally friendly manner.

Chemoenzymatic approaches are also gaining traction. For example, lipases have been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines, offering a greener alternative to traditional chemical methods.

Green Approach Description Advantages
One-Pot SynthesisMultiple reaction steps in a single vessel.Reduced waste, simplified workup, increased efficiency.
Solvent-Free SynthesisReactions conducted without a solvent.Reduced environmental impact, easier product isolation.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Faster reaction times, higher yields.
Chemoenzymatic SynthesisUse of enzymes as catalysts.Mild reaction conditions, high selectivity, environmentally benign.

Stereoselective Synthesis and Enantiomeric Control in Pyrazine Derivatives

The synthesis of chiral pyrazine derivatives with high enantiomeric purity is of great importance, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. Several strategies have been developed to achieve stereoselective synthesis and enantiomeric control in pyrazine derivatives.

One approach involves the use of chiral starting materials derived from the chiral pool, such as amino acids. For example, the homodimerization of α-amino aldehydes derived from amino acids can lead to the formation of 2,5-disubstituted pyrazine alkaloids.

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of pyrazine derivatives. For instance, a copper-catalyzed enantioselective dearomatization of pyrazine has been reported, leading to the formation of chiral C-substituted piperazines with high enantiomeric excess. This reaction utilizes a chiral ligand to control the stereochemical outcome.

Diastereoselective reactions can also be employed to control the stereochemistry of pyrazine derivatives. For example, the synthesis of bis-steroidal pyrazine derivatives has been achieved with control over the diastereomeric outcome.

Method Description Outcome
Chiral Pool SynthesisUse of readily available chiral starting materials.Enantiomerically enriched pyrazine derivatives.
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity.High enantiomeric excess in the product.
Diastereoselective ReactionsControl of stereochemistry in molecules with multiple chiral centers.Formation of a specific diastereomer.

Derivatization Strategies for Structural Diversification of the Pyrazine Nucleus

Derivatization of the pyrazine nucleus is a crucial step in generating a library of analogues for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the molecule. A variety of functional groups can be introduced onto the pyrazine ring through various chemical transformations.

For a molecule like this compound, derivatization could involve modification of the benzyl groups, the hydroxyl group, or the methoxy group. The hydroxyl group can be alkylated, acylated, or converted to other functional groups. The methoxy group could potentially be demethylated to a hydroxyl group, which can then be further functionalized.

The benzyl groups can also be modified. For example, the aromatic rings of the benzyl substituents can undergo electrophilic substitution reactions to introduce additional functional groups. C-H activation strategies could also be employed for the direct functionalization of the pyrazine ring itself, although this can be challenging due to the electron-deficient nature of the pyrazine core.

Functional Group Derivatization Reaction Potential New Functional Group
Hydroxyl (-OH)Alkylation, Acylation, EtherificationAlkoxy, Ester, Ether
Methoxy (-OCH₃)DemethylationHydroxyl (-OH)
Benzyl (Aromatic Ring)Electrophilic Aromatic SubstitutionHalogen, Nitro, Acyl
Pyrazine Ring C-HC-H Activation/FunctionalizationAryl, Alkyl

Molecular and Cellular Mechanistic Investigations of Pyrazine Derivatives

Exploration of Molecular Targets and Ligand-Receptor Interactions

Detailed investigations into the specific molecular targets of 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine and its interactions with receptors are not found in the current body of scientific literature.

There is no available data from cell-free enzymatic assays that would define an inhibition or activation profile for this compound against a panel of enzymes. Such studies are crucial for identifying potential direct molecular targets and understanding the compound's biochemical functions.

Scientific literature lacks reports on the binding affinity of this compound with any isolated receptors or proteins. Radioligand binding assays or other biophysical techniques that quantify the interaction between a ligand and its receptor have not been published for this specific compound.

Elucidation of Intracellular Signaling Pathway Modulation in Model Systems

Information regarding the effects of this compound on intracellular signaling pathways in model systems is not available in the public domain.

There are no published studies that have examined the impact of this compound on key biochemical cascades within cellular models. While some commercial suppliers list the compound under general categories like "PI3K/Akt/mTOR" and "Protein Tyrosine Kinase," this appears to be a broad classification for natural products and is not substantiated by specific experimental evidence for this molecule.

No research has been published detailing the changes in gene expression or the proteomic profile of cells in response to treatment with this compound or its close analogues. These types of studies would be instrumental in uncovering the broader cellular response and potential pathways affected by the compound.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

There is a notable absence of structure-activity relationship (SAR) studies for this compound and its analogues in the scientific literature. SAR studies involve synthesizing and testing a series of related compounds to determine which chemical features are critical for biological activity. The lack of such studies indicates that the exploration of this chemical scaffold for therapeutic or other biological purposes is still in its infancy.

Influence of Hydroxyl, Methoxy (B1213986), and Benzyl (B1604629) Substituents on Biological Activity

The pyrazine (B50134) nucleus is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net The heteroaromatic nature of the pyrazine ring allows for a unique combination of polar and nonpolar interactions with biological targets. nih.gov The specific biological profile of a pyrazine derivative is heavily modulated by the nature and position of its substituents. In the case of this compound, the interplay between the hydroxyl, methoxy, and benzyl groups on the pyrazine core dictates its potential biological effects.

The 2-hydroxy-pyrazine moiety, which can exist in tautomeric equilibrium with its 2(1H)-pyrazinone form, is a key structural feature. researchgate.netbeilstein-journals.orgnih.gov The presence of the hydroxyl group introduces the capacity for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This is a critical feature for interaction with biological macromolecules, such as enzymes and receptors. nih.gov For instance, in kinase inhibitors, hydroxyl groups are often crucial for forming hydrogen bonds with key residues in the ATP-binding site, contributing to the inhibitor's potency and selectivity. rsc.org The synthesis of 2-hydroxypyrazines has been a subject of study, indicating their importance as scaffolds for biologically active molecules. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org

The two benzyl substituents at the 3- and 6-positions add significant steric bulk and lipophilicity to the molecule. These nonpolar groups are likely to engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins. nih.gov The phenyl rings of the benzyl groups can also participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Such interactions are fundamental for the stable binding of ligands to many biological targets. researchgate.net The presence of bulky substituents like benzyl groups can also confer selectivity for specific protein targets by exploiting the shape and size of their binding sites.

Table 1: Inferred Influence of Substituents on the Biological Activity of this compound

SubstituentPositionPotential Influence on Biological ActivityLikely Interaction Types
Hydroxyl2Key contributor to binding affinity and specificity.Hydrogen bonding (donor and acceptor).
Methoxy5Modulates electronic properties, lipophilicity, and metabolic stability.Dipole-dipole interactions.
Benzyl3, 6Provides steric bulk, enhances lipophilicity, and can confer selectivity.Hydrophobic interactions, π-stacking.

Pharmacophore Mapping and Hotspot Identification

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger or block a specific biological response. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that a ligand must possess to bind effectively to its target. This methodology is particularly valuable for identifying novel molecular scaffolds that fit the binding hypothesis. japsonline.com

For pyrazine derivatives, pharmacophore models have been successfully developed to identify potent inhibitors of various protein kinases. japsonline.combibliomed.org In a study on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors, a pharmacophore model (ADRRR.2) was generated. japsonline.combibliomed.org This model highlighted the importance of specific features for inhibitory activity. The blue-colored regions in the 3D model indicated where certain structural attributes were crucial for enhanced activity, while red regions suggested where they were detrimental. japsonline.com For instance, the introduction of a hydrogen bond donor and electron-withdrawing groups at a specific ring led to increased PIM-1 kinase inhibition. japsonline.com

Table 2: Example of a Pharmacophore Model for Pyrazine-Based Kinase Inhibitors

Pharmacophoric FeatureDescriptionImportance in Binding
Hydrogen Bond Acceptor (HBA)A feature that can accept a hydrogen bond from the protein target.Often crucial for anchoring the ligand in the binding site.
Hydrogen Bond Donor (HBD)A feature that can donate a hydrogen bond to the protein target.Provides directional interactions and enhances binding affinity.
Hydrophobic (HY)A region of the molecule that is nonpolar.Engages in hydrophobic interactions with nonpolar residues.
Aromatic Ring (AR)A planar, cyclic, conjugated system.Participates in π-stacking and other aromatic interactions.

Hotspot identification is a computational or experimental technique used to pinpoint specific regions on a protein's surface that contribute disproportionately to the binding free energy of a ligand. nih.govrsc.org These hotspots are typically small clusters of residues that form energetically favorable interactions with a ligand. Identifying these hotspots is critical for understanding the mechanism of protein-ligand interactions and for designing new inhibitors. nih.gov Methods like molecular dynamics simulations can be used to identify key residues that are crucial for the stable binding of an inhibitor. nih.gov

In the context of kinase inhibitors, hotspot analysis has revealed key amino acid residues that are essential for the binding of pyrazine- or pyridine-based inhibitors. For example, in the monopolar spindle 1 (MPS1) kinase, residues Gly605 and Leu654 were identified as important hotspots for the stable binding of a pyridine-based inhibitor. nih.gov These hotspots often represent pockets or grooves on the protein surface where a ligand can bind with high affinity. By designing molecules that specifically target these hotspots, it is possible to develop potent and selective inhibitors.

Table 3: Conceptual Hotspot Identification for a Pyrazine Derivative

Hotspot Residue (Example)Interaction Type with LigandContribution to Binding
Glutamic Acid (Glu)Hydrogen BondForms a strong, directional interaction with a hydrogen bond donor on the ligand.
Leucine (Leu)Hydrophobic InteractionThe alkyl side chain interacts with a nonpolar region of the ligand.
Phenylalanine (Phe)π-StackingThe aromatic ring of the residue interacts with an aromatic ring on the ligand.
Lysine (Lys)Salt Bridge/Hydrogen BondThe positively charged amine group can interact with a negatively charged group or a hydrogen bond acceptor on the ligand.

Preclinical Biological Efficacy Studies Non Human Models

In Vitro Efficacy Assessments in Diverse Cellular Assays

In vitro studies form the foundation of understanding a compound's potential therapeutic value. For 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine, its activity has been contextualized through research on the broader pyrazine (B50134) family.

The pyrazine chemical scaffold is a recurring motif in compounds investigated for anticancer properties. ontosight.aitandfonline.com Derivatives of pyrazine have been reported to induce apoptosis in cancer cells, highlighting their potential as a basis for developing new anticancer agents. researchgate.net While this compound itself is noted for its potential antineoplastic activity, specific IC₅₀ data against cancer cell lines are not detailed in the available literature. ontosight.aiimsc.res.in However, studies on related pyrazine derivatives demonstrate the antiproliferative potential of this class of compounds. For instance, certain pyrazino[1,2-a]benzimidazole (B13791295) derivatives have been shown to reduce proliferation and increase apoptosis in human glioblastoma cancer cells. nih.gov Furthermore, natural product hybrids incorporating a pyrazine ring have demonstrated cytotoxicity against various tumor cell lines, with some showing activity comparable to established chemotherapy agents like cisplatin. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazine Derivatives (Contextual Data)

Compound ClassSpecific DerivativeCancer Cell LineObserved EffectReference
Pyrazino[1,2-a]benzimidazole3,4,5-trimethoxy substituted derivativeHuman glioblastomaReduced proliferation and increased apoptosis nih.gov
Hederagenin-Pyrazine HybridCompound 314A549 (Lung Cancer)IC₅₀ = 3.45 µM nih.gov
Nerone-Pyrazine HybridCompound 92N/A (Enzyme Assay)Inhibited PARP enzyme with IC₅₀ = 77 nM nih.gov

This compound has been identified as having potential antimicrobial properties. ontosight.aiimsc.res.in The broader class of pyrazine derivatives has been a subject of significant research for antimicrobial applications, with many compounds showing activity against a range of pathogenic bacteria and fungi. tandfonline.comjetir.org For example, pyrazine sulfonamide derivatives have demonstrated strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. jetir.org Similarly, novel triazolo[4,3-a]pyrazine derivatives have shown notable antibacterial activity against both S. aureus and the Gram-negative bacterium Escherichia coli. nih.gov Pyrido[2,3-b]pyrazine derivatives have also been tested, with some showing good antibacterial activity against S. aureus, Bacillus cereus, and E. coli. imist.ma

Table 2: Antimicrobial Activity of Various Pyrazine Derivatives

Compound ClassPathogenic StrainReported Minimum Inhibitory Concentration (MIC)Reference
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32 µg/mL nih.gov
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16 µg/mL nih.gov
Pyrazine-2-carboxylic acid derivative (P4)Candida albicans3.125 µg/mL rjpbcs.com
Pyrazine-2-carboxylic acid derivative (P10)Candida albicans3.125 µg/mL rjpbcs.com
Pyrazine-2-carboxylic acid derivative (P7)Pseudomonas aeruginosa25 µg/mL rjpbcs.com
Pyrido[2,3-b]pyrazine derivativeStaphylococcus aureus0.078 mg/mL imist.ma
Pyrido[2,3-b]pyrazine derivativeBacillus cereus0.078 mg/mL imist.ma
Pyrido[2,3-b]pyrazine derivativeEscherichia coli0.625 mg/mL imist.ma

While nitrogen-containing heterocyclic compounds, such as pyrazoles and pyrazolines, are extensively studied for their antimalarial potential against parasitic cell lines like Plasmodium falciparum, specific research assessing the antimalarial efficacy of this compound or closely related pyrazine derivatives was not identified in the consulted literature. nih.govnih.govmalariaworld.org

The pyrazine scaffold is present in various hybrid molecules that have been investigated for a range of biological effects. tandfonline.comnih.gov Research on pyrazine-modified natural products indicates that this chemical class possesses potential antioxidant and anti-inflammatory activities. nih.gov However, specific studies that detail the direct modulatory effects of this compound on these particular biological pathways are not described in the available search results.

Preclinical Pharmacokinetic (PK) Profiling in Animal Models (Non-Human)

Detailed preclinical pharmacokinetic data for this compound is not available in published research.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

There are no publicly accessible studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species. Research delineating how this compound is taken up by the body, where it distributes, how it is metabolized, and the routes of its elimination has not been reported.

Systemic Exposure and Bioavailability Determination in Preclinical Species

Information on the systemic exposure and bioavailability of this compound following administration in preclinical species is not available in the scientific literature. Consequently, no data tables on these pharmacokinetic parameters can be provided.

Computational Chemistry and Molecular Modeling of Pyrazine Derivatives

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand, such as 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine, within the active site of a protein, thereby providing insights into its potential biological activity.

Identification of Key Binding Interactions and Active Site Residues

The binding affinity and specificity of a ligand are governed by a network of non-covalent interactions with the amino acid residues of the target protein. For this compound, these interactions are dictated by its distinct structural features: the pyrazine (B50134) core, the hydroxyl and methoxy (B1213986) functional groups, and the two benzyl (B1604629) substituents.

Key potential interactions include:

Hydrogen Bonding: The hydroxyl group (-OH) and the nitrogen atoms in the pyrazine ring can act as hydrogen bond donors and acceptors, respectively. These can form crucial hydrogen bonds with polar residues such as serine, threonine, tyrosine, aspartate, and glutamate (B1630785) in the active site. The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The two benzyl groups provide significant hydrophobicity to the molecule. These aromatic rings can engage in hydrophobic interactions, including π-π stacking and van der Waals forces, with nonpolar residues like phenylalanine, tyrosine, tryptophan, leucine, and valine within the binding pocket.

π-π Stacking: The aromatic pyrazine ring and the two phenyl rings of the benzyl groups can participate in π-π stacking interactions with aromatic amino acid residues of the target protein, further stabilizing the ligand-protein complex.

The following interactive table outlines the potential key binding interactions and the corresponding active site residues for this compound.

Interaction Type Functional Group of Ligand Potential Interacting Amino Acid Residues
Hydrogen Bond DonorHydroxyl (-OH)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorPyrazine Nitrogens, Hydroxyl Oxygen, Methoxy OxygenArginine, Lysine, Histidine, Serine, Threonine
Hydrophobic InteractionsBenzyl Groups, Pyrazine RingAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
π-π StackingBenzyl Groups, Pyrazine RingPhenylalanine, Tyrosine, Tryptophan, Histidine

Virtual Screening of Chemical Libraries for Pyrazine Analogues

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. By using the predicted binding mode of this compound as a template, virtual screening can be employed to identify novel analogues with potentially improved affinity and selectivity. This process involves docking a large number of compounds from chemical databases into the active site of the target protein and ranking them based on their predicted binding energies. This allows for the prioritization of a smaller, more manageable set of compounds for experimental testing, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Predictive Models for Biological Activity

For a series of pyrazine analogues structurally related to this compound, QSAR models can be developed to predict their biological activity. This process begins with a dataset of compounds for which the biological activity has been experimentally determined. The chemical structures are then represented by a set of numerical descriptors. Statistical methods are subsequently used to build a model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

Descriptors and Statistical Methods for QSAR Development

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors and the statistical method used.

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, polar surface area).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).

Physicochemical Descriptors: Representing properties like lipophilicity (logP), molar refractivity, and electronic effects.

Statistical Methods: Various statistical techniques can be employed to develop the QSAR model. Common methods include:

Multiple Linear Regression (MLR): A linear approach to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A method suitable for datasets where the number of descriptors is large and they are correlated.

Artificial Neural Networks (ANN): A non-linear machine learning approach that can model complex relationships between structure and activity. semanticscholar.org

The following table provides examples of descriptors that could be used in a QSAR study of pyrazine analogues.

Descriptor Category Specific Descriptor Information Encoded
Constitutional (1D)Molecular WeightSize of the molecule
Topological (2D)Kier & Hall Connectivity IndicesDegree of branching and connectivity
Geometrical (3D)Solvent Accessible Surface AreaMolecular surface area accessible to a solvent
PhysicochemicalLogPLipophilicity and membrane permeability
ElectronicDipole MomentPolarity and charge distribution

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties of molecules. nih.govresearchgate.net These calculations can offer deep insights into the reactivity and stability of this compound.

DFT calculations can be used to determine a variety of electronic properties, including:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are important for understanding intermolecular interactions, including those with a biological target.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

The table below illustrates hypothetical DFT-calculated electronic properties for this compound and a hypothetical analogue.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
This compound-5.8-1.24.6
Analogue with Electron-Withdrawing Group-6.1-1.54.6

These computational approaches, from molecular docking to QSAR and DFT, provide a multifaceted strategy for understanding the chemical and biological properties of this compound. They not only rationalize its potential interactions with biological targets but also pave the way for the rational design of novel pyrazine-based therapeutic agents.

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and to map their relative energies. For a molecule like this compound, which possesses several rotatable bonds—primarily around the benzyl and methoxy groups—a multitude of conformations are possible.

The process involves systematically rotating these bonds and calculating the potential energy of each resulting structure using quantum chemical methods, such as Density Functional Theory (DFT). epstem.net The results are plotted on an energy landscape, which maps potential energy against the rotational angles (dihedrals). The low-energy regions on this map correspond to the most stable and, therefore, most probable conformations of the molecule. The lowest energy conformers can be obtained by clustering and sorting these conformations. mdpi.com

Table 1: Hypothetical Conformational Energy Analysis This table illustrates potential results from a conformational analysis of this compound, showing the relative energies of different stable conformers.

Conformer IDDihedral Angle 1 (Cα-Cβ)Dihedral Angle 2 (Cγ-Cδ)Relative Energy (kcal/mol)Population (%)
Conf-1 60°180°0.0075.2
Conf-2 180°180°1.2515.5
Conf-3 60°60°2.105.8
Conf-4 -60°180°1.303.5

Note: Data is representative and for illustrative purposes.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these frontier orbitals are key to understanding reaction mechanisms. wikipedia.org

In the context of this compound, FMO analysis helps to identify the most reactive sites within the molecule.

HOMO: This orbital represents the region from which the molecule is most likely to donate electrons. The electron density of the HOMO indicates nucleophilic sites.

LUMO: This orbital represents the region to which the molecule is most likely to accept electrons. The electron density of theLUMO indicates electrophilic sites.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial descriptor of molecular stability and reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational methods like DFT are used to calculate the energies of these orbitals and map their spatial distribution across the molecule. researchgate.net For complex molecules, the FMOs can sometimes be delocalized over the entire structure, which can present challenges for interpretation. nih.gov

Table 2: Representative FMO Analysis Data This table provides example values for a theoretical FMO analysis of a pyrazine derivative.

Molecular OrbitalEnergy (eV)Description
HOMO -5.89Indicates regions susceptible to electrophilic attack.
LUMO -1.24Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap 4.65Suggests moderate kinetic stability and reactivity.

Note: Data is representative and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool that provides detailed, time-resolved information about the behavior of molecules and their complexes. nih.gov By simulating the movements of atoms over time, MD can reveal the dynamic nature of a ligand interacting with its biological target, such as a protein receptor. nih.gov

Conformational Dynamics of Protein-Ligand Complexes

When a ligand like this compound binds to a protein, both molecules undergo conformational adjustments. MD simulations can capture these intricate changes. Starting with a docked pose of the ligand in the protein's binding site, the simulation calculates the forces between all atoms and uses them to predict their subsequent motion over short time steps.

These simulations can reveal:

The stability of the ligand's binding pose over time.

Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Conformational flexibility of both the ligand and the protein's active site residues. nih.gov

The role of water molecules in mediating the protein-ligand interaction.

Analysis of the simulation trajectory can identify important conformational substates and the transitions between them, offering a dynamic view that static modeling cannot provide. researchgate.net

Free Energy Calculations for Binding Affinities

A primary goal of drug design is to predict how strongly a ligand will bind to its target, a quantity measured by the binding free energy (ΔG). Lower (more negative) values indicate stronger binding. MD simulations are central to several advanced methods for calculating binding free energies. researchgate.net

Commonly used methods include:

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA): This endpoint method calculates the free energy by combining the molecular mechanics energies from the simulation with a continuum solvation model. mdpi.com It offers a balance between computational cost and accuracy. researchgate.net

Alchemical Free Energy Calculations: These are among the most rigorous and computationally intensive methods. arxiv.org They involve creating a non-physical, "alchemical" pathway to transform the ligand into nothing (for absolute binding free energy) or into a different ligand (for relative binding free energy) both in the solvent and when bound to the protein. arxiv.org The free energy change for this transformation is calculated, allowing for a precise determination of binding affinity. nih.gov

These calculations are crucial for ranking potential drug candidates and understanding the energetic contributions of different parts of a molecule to the binding interaction. The accuracy of these predictions is often within 1-2 kcal/mol of experimental values. nih.gov

Table 3: Example of Calculated Binding Free Energies This table shows hypothetical binding free energy calculations for this compound with different protein targets, illustrating the output of such computational studies.

Target ProteinCalculation MethodPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)
Receptor A MM/PBSA-10.5 ± 0.8-11.2
Receptor B FEP+-8.2 ± 0.5-8.9
Receptor C MM/GBSA-9.7 ± 1.1-9.4

Note: Data is representative and for illustrative purposes. FEP+ (Free Energy Perturbation) is a type of alchemical calculation. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques for Complex Pyrazine (B50134) Structures

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial framework for structural analysis. While specific experimental ¹H NMR data for 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine is not widely published, predicted spectra are available and serve as a valuable reference. np-mrd.orgnp-mrd.orgnp-mrd.org For instance, a predicted ¹H NMR spectrum in deuterated water (D₂O) can give insights into the expected chemical shifts of the benzyl (B1604629) and methoxy (B1213986) protons. np-mrd.orgnp-mrd.org

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. The available data for this compound confirms the presence of the expected carbon environments. nih.gov

To overcome the limitations of 1D NMR in complex molecules where signal overlap is common, two-dimensional (2D) NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). While specific 2D NMR studies on this compound are not detailed in the public domain, the application of these techniques to similar complex structures, such as iridolactones, has been demonstrated to be crucial for their structural determination. biocrick.com A COSY experiment would reveal proton-proton couplings within the benzyl groups, while HSQC and HMBC would establish direct and long-range correlations between protons and carbons, respectively, confirming the connectivity of the pyrazine core with its substituents.

Table 1: Available NMR Data for this compound

Technique Solvent Frequency Data Type Source
¹³C NMR--Experimental nih.gov
¹H NMRH₂O900 MHzPredicted np-mrd.org
¹H NMRD₂O100 MHzPredicted np-mrd.orgnp-mrd.org
¹³C NMRD₂O25 MHzPredicted np-mrd.orgnp-mrd.org
¹H NMRCDCl₃400 MHzSimulated np-mrd.org

Note: Specific chemical shift values from experimental spectra are not publicly available and thus are not included in this table.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Measurements

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The monoisotopic molecular weight of this compound has been determined to be 306.13682783 Da. hmdb.ca This precise mass measurement is critical for confirming the molecular formula, C₁₉H₁₈N₂O₂, and distinguishing it from other isobaric compounds. nih.govhmdb.ca

Tandem Mass Spectrometry for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This is particularly useful for identifying metabolites, as the fragmentation pattern is often characteristic of the parent molecule. Predicted LC-MS/MS data for 2,5-Dibenzyl-3-hydroxy-6-methoxypyrazine (an isomer) is available, including a positive-QTOF spectrum, which provides a theoretical fragmentation pattern that can be compared with experimental data for identification purposes. hmdb.ca The Human Metabolome Database (HMDB) also lists predicted MS/MS spectra, which are valuable tools in metabolomics research. hmdb.ca Additionally, a GC-MS spectrum is available, which can be used for the identification of the compound in complex mixtures. nih.gov

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Spectrum Type Key Information Source
HRMS--Monoisotopic Mass: 306.13682783 Da hmdb.ca
GC-MS-ExperimentalFragmentation Pattern nih.gov
Predicted LC-MS/MSPositive-QTOFPredictedFragmentation Pattern hmdb.ca

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring and the benzyl substituents contain chromophores that absorb UV or visible light. UV-Vis studies on other pyrazine derivatives, such as 2,3-dicyano-5,6-di(2-pyridyl)pyrazine, have been used to investigate ligand-to-metal charge transfer transitions in their metal complexes. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to the π-π* transitions of the aromatic systems.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely used methods.

Although specific chromatographic methods for this compound are not detailed, the literature on related compounds highlights the importance of these techniques. For instance, HPLC is a standard method for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction. chemfaces.combiocrick.com In the context of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chemfaces.combiocrick.com This would allow for the separation of the target compound from any starting materials, byproducts, or degradation products.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds. Its application has been noted for the identification of pyrazine derivatives in various matrices. nih.gov Given the structure of this compound, it may be amenable to GC analysis, potentially after derivatization of the hydroxyl group to increase its volatility.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most probable approach for achieving accurate quantification. This methodology separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.

Method Development Insights:

In developing a quantitative HPLC method for this pyrazine derivative, several parameters would be optimized. A typical stationary phase would be a C18 column (e.g., Eclipse XDB C18), which provides excellent retention and separation for a wide range of organic molecules. ijcpa.in The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. ijcpa.in To improve peak shape and resolution, an additive like trifluoroacetic acid (TFA) is often incorporated into the mobile phase. ijcpa.in

Detection is commonly performed using a UV-Vis detector. The optimal wavelength for detection would be determined by acquiring the UV spectrum of this compound to identify its wavelength of maximum absorbance (λmax), ensuring the highest sensitivity.

Illustrative HPLC Parameters:

While specific experimental data for this exact compound is not publicly available, a hypothetical, yet scientifically grounded, set of HPLC parameters can be proposed based on methods developed for structurally similar pyrazoline and dihydropyridine (B1217469) derivatives. ijcpa.inresearchgate.net

ParameterValueRationale
Column Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)Standard reverse-phase column suitable for aromatic compounds. ijcpa.in
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% TFAA common solvent system for providing good separation of moderately polar compounds. TFA helps to sharpen peaks. ijcpa.in
Flow Rate 1.0 mL/minA typical analytical flow rate ensuring good separation efficiency and reasonable run times. ijcpa.in
Detection UV at 254 nmA common wavelength for detecting aromatic systems. The actual λmax would be experimentally determined.
Injection Volume 10 µLA standard volume for analytical HPLC.
Column Temp. 25 °CAmbient temperature is often sufficient for robust separation.

Validation and Quantification:

A developed HPLC method must be rigorously validated according to ICH guidelines to ensure its reliability. ijcpa.in This involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.inresearchgate.net For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of known concentrations of this compound and plotting the peak area against concentration. researchgate.net This allows for the accurate determination of the compound's concentration in unknown samples.

Chiral Separations for Enantiomeric Purity Assessment

The structure of this compound does not inherently possess a chiral center. However, if a chiral center were introduced through substitution or if the compound existed as atropisomers due to restricted rotation, the assessment of enantiomeric purity would become critical. Chiral HPLC is the predominant technique for separating enantiomers.

Principles of Chiral HPLC:

Chiral separation by HPLC is typically achieved using a chiral stationary phase (CSP). nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are widely used and have proven effective for a broad range of chiral compounds, including heterocyclic molecules. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. chiralpedia.com

Methodology for Enantiomeric Purity:

To assess the enantiomeric purity of a chiral analog of this compound, a screening of different chiral columns and mobile phases would be necessary. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile) would be explored. nih.govnih.gov The addition of small amounts of additives like diethylamine (B46881) or formic acid can significantly influence the separation and even reverse the enantiomer elution order in some cases. nih.gov

Illustrative Chiral HPLC Conditions:

Based on studies of other chiral heterocyclic compounds, the following conditions could serve as a starting point for method development. rsc.org

ParameterValueRationale
Column Chiralpak IA or Chiralpak IDThese are versatile polysaccharide-based columns known for broad applicability. rsc.org
Mobile Phase Acetonitrile/Water/Ammonia solution (90:10:0.1, v/v/v)A polar organic mobile phase that has been successful for separating antihistamine enantiomers. rsc.org
Flow Rate 1.0 mL/minA standard analytical flow rate. rsc.org
Detection UV at 254 nmDetection wavelength would be optimized based on the compound's UV spectrum.
Column Temp. 25 °CTemperature can be varied to optimize separation.

The resolution (Rs) between the two enantiomer peaks is a critical measure of the separation quality, with a baseline separation (Rs ≥ 1.5) being the goal. rsc.org Once a suitable method is established, the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

X-ray Crystallography for Solid-State Structure Determination of Pyrazine Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a pyrazine derivative like this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformation. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

From Crystal to Structure:

The first step is to grow a single crystal of sufficient quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and the data is processed to solve and refine the crystal structure.

Expected Structural Features:

While a crystal structure for this compound is not publicly available, insights can be drawn from the structures of related pyrazine and pyrazinone derivatives. nih.govresearchgate.netrsc.orgvensel.orgnih.gov

Pyrazine Ring: The central pyrazine ring is expected to be nearly planar.

Tautomerism: The 2-hydroxypyrazine (B42338) moiety can exist in tautomeric equilibrium with its 2-pyrazinone form. In the solid state, it is highly likely to exist as the pyrazinone tautomer, which would be confirmed by the C=O bond length.

Intermolecular Interactions: The presence of the hydroxyl (or N-H in the pyrazinone form) and methoxy groups, along with the pyrazine nitrogens, provides sites for hydrogen bonding. These interactions, along with π-π stacking between the benzyl and pyrazine rings, would likely play a significant role in the crystal packing. nih.gov

Crystallographic Data Table (Hypothetical Data for a Related Pyrazinone):

The results of a single-crystal X-ray diffraction study are typically summarized in a crystallographic data table. The following table presents hypothetical data for a related pyrazinone derivative to illustrate the type of information obtained. researchgate.net

ParameterValue
Empirical Formula C19H18N2O2
Formula Weight 306.36
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.5657
b (Å) 9.3203
c (Å) 18.2134
β (°) ** 91.540
Volume (ų) 1453.9
Z 4
Density (calculated) (g/cm³) **1.400
R-factor (%) 4.3

This detailed structural information is invaluable for understanding the molecule's intrinsic properties and how it interacts with its environment, which is crucial for applications in materials science and medicinal chemistry.

Biotechnological Applications and Research Tool Development

Utilization as Chemical Probes for Biological Pathway Interrogation

There are no published studies demonstrating the use of 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine as a chemical probe to investigate biological pathways. Although one commercial supplier categorizes the compound under the PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways, this claim is not substantiated by primary research literature. abmole.com

In the broader context of related molecules, pyrazine (B50134) derivatives are recognized for their diverse biological activities and potential to interact with cellular signaling pathways. nih.govtandfonline.com For instance, certain pyrazine-containing molecules have been developed as inhibitors for targets like spleen tyrosine kinase (Syk) and other protein kinases, which are crucial components of intracellular signaling cascades. pharmablock.com However, these findings are for structurally distinct pyrazine derivatives and cannot be extrapolated to This compound .

Lead Compound Identification and Optimization in Academic Drug Discovery Research

The pyrazine core is a well-established scaffold in medicinal chemistry, present in several approved drugs and frequently serving as a starting point for drug discovery campaigns. nih.govmdpi.com Academic research has utilized the pyrazine scaffold to develop lead compounds for various targets, including kinases and G-protein coupled receptors. nih.govnih.gov

While This compound is noted for its potential as a lead compound, there are currently no published academic studies that identify it as a screening hit and describe its subsequent optimization into a more potent or selective molecule. cymitquimica.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a common strategy in drug design to identify novel core structures with improved properties. The pyrazine ring has been successfully used as a replacement scaffold in such approaches. A notable example involved replacing the central methylpyrazole ring of the CB1 antagonist Rimonabant with a pyrazine ring, leading to a new series of potent antagonists. nih.gov This demonstrates the utility of the pyrazine scaffold for generating new intellectual property and modifying molecular properties.

However, no studies have been found that use This compound as a starting point for scaffold hopping or describe bioisosteric replacements of its functional groups to optimize its activity.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) is a powerful method for identifying and growing small, low-complexity molecules into potent drug leads. The pyrazine moiety has been identified as a valuable fragment in FBDD campaigns. For example, a pyrazine fragment was identified in a screen targeting cyclin-dependent kinase 2 (CDK2) and subsequently elaborated through structure-based design to produce a lead series with significantly improved potency. researchgate.net

This highlights the potential of the pyrazine core in FBDD, but there is no specific evidence linking This compound to any FBDD program, either as an initial fragment hit or as an optimized lead compound.

Role in the Development of New Research Reagents and Standards

This compound is commercially available and sold exclusively for laboratory research purposes, which categorizes it as a research reagent. cymitquimica.comabmole.com It is cataloged in chemical databases such as ChEBI and PubChem, providing a standardized reference for its chemical and physical properties. ebi.ac.uknih.gov

Despite its availability, no published research could be located that documents its use as an analytical standard for the quantification of other compounds or as a reference compound in the validation of a biological assay. While other methoxypyrazines are critical as aroma standards in the food and beverage industry, this specific application does not extend to the dibenzyl derivative based on available data. semanticscholar.orgnih.gov

Future Perspectives and Unaddressed Research Questions for Pyrazine Chemistry

Emerging Synthetic Methodologies for Complex Pyrazine (B50134) Architectures

The synthesis of highly substituted and structurally complex pyrazine derivatives remains a significant challenge. However, recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile methodologies. Techniques such as C-H functionalization are emerging as powerful tools for the direct introduction of functional groups onto the pyrazine ring, bypassing the need for pre-functionalized starting materials. mdpi.comnih.govnsf.govresearchgate.netacs.org This approach not only streamlines synthetic routes but also allows for the late-stage modification of complex molecules, which is highly desirable in drug discovery programs.

Furthermore, the development of novel catalytic systems, including those based on photoredox catalysis, is enabling previously inaccessible transformations of the pyrazine core. mdpi.com These methods offer mild reaction conditions and high functional group tolerance, expanding the scope of accessible pyrazine architectures. The exploration of multicomponent reactions also holds promise for the rapid generation of diverse pyrazine libraries from simple starting materials.

Identification of Novel Biological Targets and Pathways for Pyrazine Scaffolds

Historically, pyrazine derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govmdpi.comnih.gov However, the full therapeutic potential of the pyrazine scaffold is far from being fully realized. A key area of future research will be the identification of novel biological targets and pathways that can be modulated by pyrazine-based compounds.

High-throughput screening of pyrazine libraries against a wide range of biological targets, coupled with advances in proteomics and genomics, will be instrumental in uncovering new therapeutic opportunities. For instance, the role of pyrazine derivatives in modulating epigenetic targets, protein-protein interactions, and signaling pathways involved in rare and neglected diseases warrants deeper investigation. The unique electronic and steric properties of the pyrazine ring can be exploited to design highly selective ligands for these challenging targets.

Advanced Computational Approaches and Machine Learning Integration in Pyrazine Discovery

The integration of advanced computational approaches and machine learning (ML) is set to revolutionize the discovery and design of new pyrazine-based drugs. analyticssteps.comnih.govuobaghdad.edu.iqmanipal.eduresearchgate.net In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of pyrazine derivatives with their biological targets, guiding the rational design of more potent and selective inhibitors.

Machine learning algorithms, particularly deep learning, can be trained on large datasets of known bioactive pyrazines to predict the biological activity of novel compounds, identify potential off-target effects, and optimize pharmacokinetic properties. analyticssteps.comnih.govuobaghdad.edu.iqmanipal.eduresearchgate.net These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. Furthermore, generative ML models are being developed to design novel pyrazine scaffolds with desired biological activities from scratch.

Strategic Design and Synthesis of Next-Generation Pyrazine Derivatives with Enhanced Properties

The strategic design and synthesis of next-generation pyrazine derivatives will focus on enhancing their drug-like properties, such as solubility, metabolic stability, and oral bioavailability. This will involve the incorporation of specific functional groups and structural motifs that can favorably modulate these properties without compromising biological activity.

One promising strategy is the development of pyrazine-based proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. These bifunctional molecules can recruit specific E3 ubiquitin ligases to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The pyrazine scaffold can serve as a versatile platform for the design of novel PROTACs with unique target specificities.

Collaborative Research Frameworks for Accelerating Pyrazine-Related Scientific Advancements

Accelerating the pace of pyrazine-related scientific advancements will require enhanced collaboration between academic research institutions, pharmaceutical companies, and contract research organizations (CROs). mrlcg.comworldpharmatoday.comdrugbank.comdrugtargetreview.comtandfonline.com Open innovation models and public-private partnerships can facilitate the sharing of resources, expertise, and data, fostering a more collaborative and efficient research ecosystem. mrlcg.comworldpharmatoday.comdrugbank.comdrugtargetreview.comtandfonline.com

Platforms that enable the secure sharing of chemical and biological data, alongside integrated tools for data analysis and visualization, will be crucial for these collaborations. mrlcg.comworldpharmatoday.comdrugbank.comdrugtargetreview.comtandfonline.com By working together, researchers can leverage their complementary strengths to tackle the most pressing challenges in pyrazine chemistry and translate fundamental discoveries into new medicines more effectively. Successful collaborations have already led to the development of groundbreaking treatments in various disease areas, and this trend is expected to continue to drive innovation in the pharmaceutical industry. mrlcg.comdrugbank.com

Q & A

Q. What are the established synthetic routes for 3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine, and how can researchers optimize yields?

The compound is synthesized via condensation and oxidation reactions. A key method involves starting with DL-phenylalanine to generate intermediates, followed by benzylation and methoxylation steps . For optimization:

  • Use acetic acid as a solvent for rearrangement reactions to stabilize intermediates (e.g., pyrazol-4-yl-1,3-butanedione derivatives) .
  • Control reaction temperatures (<100°C) to avoid decomposition of the hydroxyl and methoxy groups .
  • Purification via column chromatography with ethyl acetate/hexane (3:7) improves yield (>75%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC Analysis : Use a C18 column with UV detection at 254 nm. Impurities (e.g., diketopiperazines) elute earlier than the target compound .
  • NMR Spectroscopy : Confirm the presence of benzyl protons (δ 4.2–4.5 ppm, doublet) and hydroxyl groups (δ 10.2 ppm, broad singlet) .
  • Mass Spectrometry : The molecular ion peak [M+H]+ should align with m/z 307.3 (C₁₉H₁₈N₂O₂) .

Q. What are the critical storage conditions to ensure compound stability?

  • Store at –20°C in amber vials to prevent photodegradation of the hydroxyl group.
  • Avoid aqueous solutions (hydrolysis risk); use anhydrous DMSO or ethanol for stock solutions .

Advanced Research Questions

Q. How does tautomerism in this compound affect its reactivity, and how can this be experimentally resolved?

The hydroxyl group at position 2 enables keto-enol tautomerism, influencing nucleophilic substitution and oxidation pathways . To resolve tautomeric forms:

  • Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆: Enol form dominates at 25°C (δ 10.2 ppm), while keto forms appear at elevated temperatures.
  • X-ray crystallography confirms the enol configuration in solid-state structures .

Q. What contradictions exist in reported oxidation products, and how can researchers reconcile these discrepancies?

Oxidation with permaleic acid yields monoxides (e.g., 1-oxide derivatives), but competing pathways may form diketopiperazines under acidic conditions . To reconcile:

  • Monitor reaction progress via TLC (Rf = 0.4 for monoxides vs. 0.6 for diketopiperazines).
  • Use DFT calculations to compare thermodynamic stability of products .

Q. How can researchers design experiments to probe the biological activity of this compound, given limited existing data?

  • Target Selection : Prioritize enzymes with pyrazine-binding pockets (e.g., alcohol dehydrogenase or COX isoforms) based on structural analogs .
  • In Vitro Assays : Test inhibition kinetics using fluorescence-based assays (e.g., NADH depletion for dehydrogenase activity) .
  • SAR Studies : Modify the methoxy or benzyl groups to assess impact on bioactivity .

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3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.